molecular formula C6H11Cl2N3O2 B7779307 3-Pyrazol-1-yl-L-alanine 2HCl

3-Pyrazol-1-yl-L-alanine 2HCl

Cat. No.: B7779307
M. Wt: 228.07 g/mol
InChI Key: WTBAAIZBLIXEOU-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrazol-1-yl-L-alanine 2HCl: is a synthetic amino acid derivative. It is characterized by the presence of a pyrazole ring attached to the alanine backbone. The compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 3-Pyrazol-1-yl-L-alanine 2HCl is believed to be the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein degradation and turnover.

Mode of Action

This compound is thought to bind to the active site of the enzyme aminopeptidase . This binding inhibits the breakdown of peptides into amino acids, effectively acting as an inhibitor of the enzyme .

Biochemical Pathways

The compound is involved in the metabolism of amino acids and peptides . By inhibiting aminopeptidase, it affects the normal degradation and turnover of proteins. This can have downstream effects on various biochemical pathways that rely on these processes.

Result of Action

The inhibition of aminopeptidase by this compound can lead to an accumulation of peptides that would otherwise be broken down into amino acids . This can affect various cellular processes, including protein synthesis and degradation, signal transduction, and cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl typically involves the reaction of L-serine with pyrazole in the presence of a suitable catalyst. The reaction is catalyzed by pyrazolylalanine synthase, an enzyme that facilitates the formation of the pyrazole ring on the alanine backbone . The reaction conditions generally include a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fermentation processes where the enzyme pyrazolylalanine synthase is used to catalyze the reaction. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Pyrazol-1-yl-L-alanine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyrazol-1-yl-L-alanine 2HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-yl)-L-alanine
  • Beta-Pyrazol-1-ylalanine

Uniqueness

3-Pyrazol-1-yl-L-alanine 2HCl is unique due to its specific structural configuration, which includes the pyrazole ring attached to the alanine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBAAIZBLIXEOU-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.